molecular formula C6H7N5O B2594023 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole CAS No. 890095-24-6

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole

Cat. No.: B2594023
CAS No.: 890095-24-6
M. Wt: 165.156
InChI Key: ISGLRUWTNKBGBM-UHFFFAOYSA-N
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Description

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is a chemical compound of interest in medicinal chemistry and materials science, featuring a molecular framework that combines 1,2,5-oxadiazole and 1,2,4-triazole heterocycles. This structure is synthesized via thermal dehydration of acylated 4-methyl-1,2,5-oxadiazole-3-carboxamide hydrazones, a method that provides the target compounds in high yields . The 1,2,5-oxadiazole (furazan) ring is known for its application in developing high-energy density materials (HEDMs) due to its high enthalpy of formation, while the 1,2,4-oxadiazole isomer is noted for enhancing thermal stability and reducing impact sensitivity in energetic compounds . In pharmaceutical research, heterocyclic hybrids containing 1,2,4-triazole and oxadiazole rings are extensively investigated for their diverse biological activities. Although specific data on this compound is limited, highly analogous structures, such as 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives, have demonstrated significant potential as OXPHOS inhibitors for anticancer research, showing potent activity against non-small cell lung cancer and pancreatic cancer cell lines by targeting respiratory chain complex I . Furthermore, similar molecular scaffolds are recognized for their antibacterial and antifungal properties, making them valuable leads in addressing antibiotic resistance . The integration of these two heterocyclic systems makes this compound a promising scaffold for the development of novel therapeutic agents and advanced materials. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans or animals as a drug, diagnostic, or for any other commercial consumer purpose.

Properties

IUPAC Name

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-5(11-12-10-3)6-7-4(2)8-9-6/h1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGLRUWTNKBGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=NNC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl isocyanate under reflux conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole nucleus have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens . The synthesis of hybrid molecules that incorporate both oxadiazole and triazole structures has led to enhanced antibacterial and antifungal activities. Notably, one study reported that a novel hybrid compound demonstrated superior bacteriostatic activity against several bacterial isolates with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Anti-cancer Properties

The compound's potential as an anti-cancer agent has been highlighted in several studies. For instance, certain 1,2,4-oxadiazole derivatives have been identified as effective inhibitors of histone deacetylase (HDAC), a target in cancer therapy. These derivatives exhibited IC50 values in the low nanomolar range, indicating potent anti-cancer activity . Additionally, specific derivatives have shown promising results against non-small cell lung cancer cell lines, suggesting their potential as lead compounds for further development .

Anti-inflammatory Effects

Oxadiazole derivatives have also been studied for their anti-inflammatory properties. Compounds with oxadiazole rings have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for developing new anti-inflammatory drugs .

Agrochemical Applications

The synthesis of agrochemicals is another significant application area for 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole. Its derivatives are being explored as potential fungicides and herbicides due to their ability to disrupt vital biochemical processes in target organisms. The incorporation of triazole units has been linked to increased fungicidal activity against various plant pathogens .

Case Study 1: Antibacterial Hybrid Compounds

A study synthesized hybrid compounds combining 1,2,4-oxadiazoles and 1H-triazoles. These compounds were tested against Escherichia coli and Pseudomonas aeruginosa, showing remarkable antibacterial activity with MIC values comparable to existing antibiotics. The study concluded that these hybrids could serve as a foundation for developing new antibacterial agents .

Case Study 2: HDAC Inhibition

In another investigation focusing on HDAC inhibitors, researchers synthesized a series of 1,2,4-oxadiazole derivatives. The most potent derivative exhibited an IC50 value of 8.2 nM against HDAC-1. This suggests that modifications to the oxadiazole structure can significantly enhance its inhibitory effects on cancer-related targets .

Mechanism of Action

The mechanism of action of 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,5-oxadiazole ring accommodates diverse substituents, which modulate stability, electronic delocalization, and functional properties. Key comparisons include:

Table 1: Structural and Functional Comparison of 1,2,5-Oxadiazole Derivatives
Compound Name Substituents (Positions) Thermal Stability Electronic Properties Biological/Chemical Activity Applications
3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole Methyl (3), 5-methyl-triazolyl (4) Moderate* Electron-deficient due to triazole and oxadiazole synergy Not reported; predicted DNA/STAT3 interaction Potential anticancer agents
5,5′-Diamino-3,3′-azo-1,2,5-oxadiazole (1) Amino, azo (3,3′) High (planar disubstitution) Enhanced conjugation via azo linkage High-energy material Energetic compounds
3-Cyano-N(2)-oxide-4-phenyl-1,2,5-oxadiazole Cyano (3), phenyl (4), N-oxide Moderate Strong electron-withdrawing groups Cytotoxic (non-selective in hypoxia) Anticancer candidates
Pt(II)-3-aminomethyl-4-methyl-1,2,5-oxadiazole Aminomethyl (3), methyl (4) High (metal coordination) Planar geometry for Pt binding STAT3 inhibition, DNA interaction Antitumor agents
[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole Fused thiadiazole rings Low (sulfur incorporation) Reduced aromaticity vs. oxadiazole Not reported Semiconductor materials

*Thermal stability inferred from disubstitution trends in 1,2,5-oxadiazoles .

Key Findings

Substituent Position and Stability: Disubstitution at positions 3 and 4 (as in the target compound) improves thermal stability compared to monosubstituted derivatives due to reduced ring strain and enhanced conjugation .

Electronic Properties: The triazole group (with three nitrogen atoms) enhances electron-withdrawing effects, which could polarize the oxadiazole ring more strongly than phenyl or methyl groups . In Pt(II) complexes (e.g., 3-aminomethyl-4-methyl-1,2,5-oxadiazole), substituents like aminomethyl enable metal coordination, a feature absent in the triazole-substituted compound .

Biological Activity: 3-Cyano-N(2)-oxide-4-phenyl-1,2,5-oxadiazole demonstrates cytotoxicity linked to substituent electron-withdrawing capacity . The triazole analog may exhibit similar or enhanced activity due to its nitrogen-rich structure. Pt(II) oxadiazole complexes show dual DNA/STAT3 targeting , suggesting that the triazole substituent could be modified to include metal-binding groups for therapeutic applications.

Comparison with Other Oxadiazole Isomers :

  • 1,3,4-Oxadiazoles (e.g., STX-0119) are more common in drug design due to better metabolic stability . However, 1,2,5-oxadiazoles offer superior conjugation for energetic materials .

Biological Activity

3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is a compound that belongs to the oxadiazole and triazole classes of heterocyclic compounds. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4OC_6H_8N_4O with a molecular weight of approximately 168.16 g/mol. Its structure features a unique combination of oxadiazole and triazole rings, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study on various oxadiazole derivatives indicated that compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting higher efficacy .
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3216
Standard Antibiotic6432

Anticancer Activity

The potential anticancer properties of oxadiazoles have garnered significant attention. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds similar to this compound have been shown to target specific enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC). In vitro studies revealed that these compounds could induce apoptosis in cancer cell lines .
Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, compounds with oxadiazole structures have demonstrated anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives similar to this compound against Xanthomonas oryzae, a pathogen affecting rice crops. The compound exhibited a curative activity of over 60%, outperforming traditional treatments .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of oxadiazole derivatives in human leukemia cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through caspase activation pathways .

Q & A

Advanced Research Question

  • STAT3 Inhibition Assays : Use luciferase reporter gene assays in cancer cell lines (e.g., MDA-MB-231) to measure transcriptional activity. Co-crystallization studies with STAT3 SH2 domain (PDB: 1BG1) can identify binding motifs .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-triazole scaffold and STAT3’s phosphotyrosine pocket. Docking scores correlate with experimental IC50_{50} values .
  • Cellular Uptake Studies : Fluorescently tagged analogs (e.g., Cy5 conjugates) quantify intracellular accumulation via flow cytometry .

How can computational methods predict the stability and electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for 1,2,5-oxadiazoles) to assess redox stability .
  • NICS (Nucleus-Independent Chemical Shift) : Evaluate aromaticity; 1,2,5-oxadiazole shows weaker ring currents (NICS(1) = -2.5 ppm) compared to benzene .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict bioavailability .

How should researchers address contradictions in reported data on substituent effects and bioactivity?

Advanced Research Question

  • Meta-Analysis : Compare substituent effects across studies. For example, p-chlorophenyl groups enhance STAT3 inhibition, while benzoyl groups may reduce solubility .
  • Crystallographic Validation : Resolve ambiguities in regiochemistry (e.g., 3- vs. 4-substitution on triazole) using SHELX-refined X-ray structures .
  • Dose-Response Studies : Re-evaluate conflicting IC50_{50} values using standardized assays (e.g., MTT in triple-negative breast cancer cells) .

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